molecular formula C10H12O B3049928 1-Ethenyl-4-methoxy-2-methylbenzene CAS No. 22572-29-8

1-Ethenyl-4-methoxy-2-methylbenzene

Cat. No.: B3049928
CAS No.: 22572-29-8
M. Wt: 148.2 g/mol
InChI Key: LEISXXKFNHMJKW-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methoxy-2-methylbenzene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethenyl-4-methoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethenyl-4-methoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)7-8(9)2/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEISXXKFNHMJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619332
Record name 1-Ethenyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22572-29-8
Record name 1-Ethenyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating Scarcity: A Technical Guide to a Niche Aromatic Building Block and its Well-Documented Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial searches for the compound 1-Ethenyl-4-methoxy-2-methylbenzene under CAS number 167960-09-0 yielded limited technical data, suggesting it is a rare or sparsely documented substance. However, a structurally similar compound, 1-Ethynyl-4-methoxy-2-methylbenzene (CAS: 74331-69-4 ), is well-characterized and commercially available, presenting a valuable subject for an in-depth technical guide. This document will focus on the latter, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, thereby offering insights that may be extrapolated to its ethenyl counterpart.

1-Ethynyl-4-methoxy-2-methylbenzene: A Profile

1-Ethynyl-4-methoxy-2-methylbenzene is an aromatic acetylene derivative.[1] Its structure, featuring a benzene ring substituted with an ethynyl, a methoxy, and a methyl group, makes it a versatile building block in organic synthesis. The ethynyl group, with its reactive triple bond, is a key functional handle for various chemical transformations, while the methoxy and methyl groups influence the molecule's electronic properties and steric hindrance.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Ethynyl-4-methoxy-2-methylbenzene is presented in the table below.

PropertyValueSource(s)
CAS Number 74331-69-4[3][4][5]
Molecular Formula C₁₀H₁₀O[3][4][5]
Molecular Weight 146.19 g/mol [3][4]
Appearance Solid
Melting Point 30-34 °C[1]
Boiling Point 222.7 °C[5]
Flash Point 93.9 °C (closed cup)
Density 1 g/cm³[5]
SMILES COc1ccc(C#C)c(C)c1
InChI Key IETBNYUYILAKFK-UHFFFAOYSA-N[3]

Synthesis and Reactivity

While specific, detailed synthesis protocols for 1-Ethynyl-4-methoxy-2-methylbenzene are not extensively published in peer-reviewed literature, its structure suggests that it can be prepared through standard organic chemistry transformations. A plausible synthetic route would involve the Sonogashira coupling of a suitable aryl halide, such as 1-halo-4-methoxy-2-methylbenzene, with a protected acetylene, followed by deprotection.

The reactivity of 1-Ethynyl-4-methoxy-2-methylbenzene is dominated by the chemistry of the terminal alkyne. It can participate in a variety of reactions, including:

  • Cycloaddition Reactions: It has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to form cycloadducts.[1]

  • Coupling Reactions: The terminal alkyne can be used in various metal-catalyzed coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to form more complex molecules.

  • Click Chemistry: The ethynyl group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the efficient formation of triazoles.[6]

Synthesis_and_Reactivity

Applications in Research and Development

The unique structural features of 1-Ethynyl-4-methoxy-2-methylbenzene make it a valuable intermediate in several areas of chemical research, including:

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. For instance, it may be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine.[1]

  • Medicinal Chemistry: The methoxy group is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7] The rigid, linear nature of the ethynyl group can act as a spacer to orient other pharmacophoric elements.[6] Although direct applications in drug development for this specific molecule are not widely reported, its structural motifs are relevant.

  • Materials Science: Aromatic acetylenes are precursors to conjugated polymers and other materials with interesting electronic and optical properties.[2]

Analytical Characterization

The identity and purity of 1-Ethynyl-4-methoxy-2-methylbenzene would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence and connectivity of the ethynyl, methoxy, methyl, and aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡C triple bond (around 2100-2260 cm⁻¹) and the C-H stretch of the terminal alkyne (around 3250-3330 cm⁻¹), as well as bands associated with the aromatic ring and the methoxy group.

  • Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (146.19 g/mol ).[3][4]

Safety and Handling

1-Ethynyl-4-methoxy-2-methylbenzene is classified as an irritant and a skin sensitizer.[3] The following safety precautions should be observed when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear a suitable respiratory mask (e.g., dust mask type N95).

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols.[9] Use in a well-ventilated area.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is classified as a combustible solid.

GHS Hazard Information
Hazard StatementCode
May cause an allergic skin reactionH317
Causes serious eye irritationH319

This information is based on aggregated GHS data.[3]

Experimental_Workflow

Conclusion

While 1-Ethenyl-4-methoxy-2-methylbenzene (CAS 167960-09-0) remains an enigmatic compound with scarce available data, its close analogue, 1-Ethynyl-4-methoxy-2-methylbenzene (CAS 74331-69-4), presents a well-characterized and synthetically useful molecule. Its combination of a reactive alkyne functionality with the modulating effects of methoxy and methyl groups on an aromatic scaffold makes it a valuable tool for chemists in academic and industrial research. The information provided in this guide serves as a comprehensive resource for understanding and utilizing this versatile building block in the pursuit of novel molecules and materials.

References

  • 1-Ethynyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Benzene, 1-ethenyl-4-methoxy-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

  • Benzene, 1-ethenyl-4-methoxy-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

  • 1-Ethynyl-4-methoxybenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • 1-Ethyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Benzene, 1-ethynyl-4-methyl-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

  • Chemical Properties of Benzene, 1-ethenyl-4-methoxy- (CAS 637-69-4). (n.d.). Cheméo. Retrieved February 18, 2026, from [Link]

  • (E)-1-Methoxy-4-(2-methoxyvinyl)benzene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]

  • (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][3]thiadiazole. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

The Ortho-Effect in Styrenic Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Ortho-Effect in Styrenic Reactivity: A Comparative Technical Guide to 4-Methoxystyrene vs. 2-Methyl-4-methoxystyrene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Styrenic Dilemma

In the design of functional polymers and metabolic probes, the distinction between 4-methoxystyrene (4-MS) and 2-methyl-4-methoxystyrene (2-M-4-MS) represents a classic conflict between electronic activation and steric inhibition.[1] While both molecules appear to be electron-rich styrenes suitable for cationic polymerization or metabolic oxidation, the introduction of the ortho-methyl group in 2-M-4-MS fundamentally alters the conjugation landscape.[1]

This guide provides a rigorous analysis of how the 2-methyl substituent decouples the resonance interaction of the 4-methoxy group, drastically changing reactivity profiles in cationic polymerization and cytochrome P450 metabolism.

Part 1: Molecular Architecture & Electronic Theory

To understand the reactivity differences, one must first analyze the ground-state geometry and electronic distribution of the two isomers.

4-Methoxystyrene (4-MS): The Planar Activator

In 4-MS, the vinyl group and the benzene ring are coplanar. This planarity is energetically favorable as it allows for maximum overlap between the


-orbitals of the vinyl group, the aromatic ring, and the lone pairs of the methoxy oxygen.
  • Mechanism: The para-methoxy group acts as a strong resonance donor (+R effect).

  • Result: The

    
    -carbon of the vinyl group becomes highly nucleophilic, making 4-MS an aggressive monomer for cationic polymerization.[1]
    
2-Methyl-4-methoxystyrene (2-M-4-MS): Steric Inhibition of Resonance (SIR)

The addition of a methyl group at the ortho position (C2) introduces significant steric strain between the methyl protons and the vinyl proton (specifically the


-proton or the cis-

-proton depending on rotation).
  • The Twist: To relieve this strain, the vinyl group rotates out of the plane of the benzene ring (typically by 30–60°).

  • The Decoupling: This rotation breaks the continuous

    
    -system. The 4-methoxy group can still donate electrons to the ring, but this increased electron density cannot be effectively transmitted to the vinyl group.
    
  • Consequence: Despite having two electron-donating groups (methoxy and methyl), the vinyl group in 2-M-4-MS is less electron-rich and less reactive toward electrophiles than 4-MS.[1]

Visualization of Electronic Effects

ElectronicEffects cluster_4MS 4-Methoxystyrene (Planar) cluster_2M4MS 2-Methyl-4-methoxystyrene (Twisted) Methoxy_4MS 4-Methoxy Group (+R Donor) Ring_4MS Benzene Ring (Conduit) Methoxy_4MS->Ring_4MS Resonance Donation Vinyl_4MS Vinyl Group (Activated Nucleophile) Ring_4MS->Vinyl_4MS Full Conjugation (Planar) Methoxy_2M 4-Methoxy Group (+R Donor) Ring_2M Benzene Ring (Electron Rich) Methoxy_2M->Ring_2M Resonance Donation Vinyl_2M Vinyl Group (Decoupled) Ring_2M->Vinyl_2M Broken Conjugation (Reduced Reactivity) Ortho_Me 2-Methyl Group (Steric Bulk) Ortho_Me->Vinyl_2M Steric Clash (Twists Bond)

Figure 1: Comparative electronic pathways showing the decoupling effect of the ortho-methyl group.[1]

Part 2: Polymerization Kinetics (Cationic)

The most distinct difference between these molecules appears during cationic polymerization.

Reactivity Comparison

In cationic polymerization, the rate of propagation (


) depends on the stability of the carbocation intermediate and the nucleophilicity of the monomer.
Feature4-Methoxystyrene (4-MS)2-Methyl-4-methoxystyrene (2-M-4-MS)
Propagation Rate (

)
High (

L/mol[1]·s)
Low (Reduced by orders of magnitude)
Carbocation Stability Stabilized by direct resonance from 4-OMe.Destabilized by loss of planarity; 4-OMe cannot stabilize the cation effectively.
Ceiling Temperature (

)
HighLow (Steric bulk makes depolymerization easier).
Polymerization Type Readily forms high MW polymers.Often forms oligomers; requires lower temp.
Protocol: Living Cationic Polymerization of 4-MS

To achieve controlled molecular weight distributions (Đ < 1.1), a living cationic system is required.[1] The following protocol uses the


 system, which is robust and effective for alkoxy-styrenes.

Reagents:

  • Monomer: 4-Methoxystyrene (distilled over

    
    ).
    
  • Initiator: 1-(Isobutoxy)ethyl acetate (IBEA).

  • Catalyst: Ytterbium triflate (

    
    ).
    
  • Solvent: Dichloromethane (

    
    ) / Acetonitrile (
    
    
    
    ) (5:1 v/v).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen.

  • Catalyst Loading: Add

    
     (50 mM final concentration) to the flask.
    
  • Solvent Addition: Add the solvent mixture via syringe. Cool the system to 0°C.

  • Initiation: Add the IBEA initiator (10 mM).

  • Propagation: Add 4-MS monomer (1.0 M) dropwise. The solution typically turns orange/red, indicating the formation of the alkoxy-styryl cation.

  • Termination: After achieving calculated conversion (monitor via NMR), quench with ammoniacal methanol.

  • Purification: Precipitate polymer in excess methanol; dry under vacuum.

Note on 2-M-4-MS: If applying this protocol to 2-M-4-MS, lower the temperature to -78°C to counteract the lower ceiling temperature and extended reaction times (24-48h) will be required due to the steric inhibition of propagation.[1]

Part 3: Synthetic Utility & Protocols

While 4-MS is commercially ubiquitous, 2-M-4-MS often requires in-house synthesis.[1] The Wittig reaction is preferred over Grignard dehydration to avoid spontaneous polymerization of the electron-rich styrene.

Synthesis Protocol: 2-Methyl-4-methoxystyrene

Reaction: Wittig Olefination of 2-methyl-4-methoxybenzaldehyde.[1]

Materials:

  • Methyltriphenylphosphonium bromide (

    
    ).[2]
    
  • Potassium tert-butoxide (

    
    ).
    
  • 2-Methyl-4-methoxybenzaldehyde.[1][3]

  • Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Ylide Formation: In a dry 250 mL round-bottom flask under Argon, suspend

    
     (1.2 equiv) in anhydrous THF (0.5 M).
    
  • Deprotonation: Cool to 0°C. Add

    
     (1.2 equiv) in portions. The solution will turn bright yellow (ylide formation). Stir for 30 mins.
    
  • Addition: Add 2-methyl-4-methoxybenzaldehyde (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Allow to warm to room temperature. Stir for 3 hours. (Monitoring: TLC will show disappearance of aldehyde).

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ).[2][4]
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5). Note: Add 100 ppm BHT (butylated hydroxytoluene) to the collection flasks to prevent polymerization during concentration.
    

Part 4: Metabolic Implications (Drug Development)

For pharmaceutical scientists, the styrene moiety represents a "structural alert" due to metabolic epoxidation.

Metabolic Pathway Comparison

Both molecules are substrates for Cytochrome P450 (specifically CYP2E1 and CYP2F2 in lung tissue).

  • 4-MS: Rapidly epoxidized to 4-methoxystyrene oxide.[1] This epoxide is highly reactive and can form DNA adducts if not detoxified by Epoxide Hydrolase (mEH).

  • 2-M-4-MS: The ortho-methyl group provides a "metabolic shield."[1]

    • Steric Hindrance: The approach of the P450 oxo-ferryl species is hindered.

    • Epoxide Stability:[1][5] Once formed, the 2-methyl-4-methoxystyrene oxide is more stable (sterically protected from nucleophilic attack by water/glutathione) but forms more slowly.[1]

    • Alternative Pathway: The methyl group itself becomes a site for oxidation (benzylic hydroxylation), potentially diverting metabolism away from the toxic epoxide pathway.

Pathway Visualization[1]

Metabolism cluster_Path Cytochrome P450 Metabolic Divergence Substrate Styrene Derivative (4-MS or 2-M-4-MS) CYP CYP2E1 / CYP2F2 Substrate->CYP Epoxide Styrene Oxide (Genotoxic Intermediate) CYP->Epoxide Major Route (4-MS) Benzylic Benzylic Alcohol (Detoxification Route) CYP->Benzylic Competes in 2-M-4-MS (Methyl Oxidation) DNA DNA Epoxide->DNA Adduct Formation Diol Diol Epoxide->Diol Epoxide Hydrolase

Figure 2: Metabolic fate showing the competition between epoxidation (toxic) and benzylic hydroxylation (safer), influenced by the ortho-methyl group.[1]

References

  • Cationic Polymerization Kinetics

    • Mechanism and Kinetics of Cationic Polymeriz
    • Source:

  • Steric Inhibition of Resonance

    • Steric inhibition of resonance: a revision and quantitative estim
    • Source:

  • Synthesis Protocols (Wittig)

    • The Wittig Reaction: Synthesis of Alkenes.
    • Source:

  • Metabolic Epoxidation

    • Metabolism and toxicity of styrene.[6]

    • Source:

  • Living C

    
    ): 
    
    • Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media.
    • Source:

Sources

Technical Guide: IUPAC Nomenclature and Chemical Profile of 2-Methyl-4-Vinylanisole

[1][2]

Executive Summary

2-Methyl-4-vinylanisole is an aromatic ether and styrenic monomer used primarily in the synthesis of specialty polymers for photoresists and organic electronics.[1][2] While often referred to by its common name in industrial settings, its rigorous scientific identification requires adherence to IUPAC (International Union of Pure and Applied Chemistry) systematic rules to avoid ambiguity with its isomers, such as 2-vinyl-4-methylanisole or the locust pheromone 4-vinylanisole.[1][2]

This guide details the step-by-step derivation of its preferred IUPAC name, 4-ethenyl-1-methoxy-2-methylbenzene , and provides a validated synthetic workflow for its production.[1][2]

Part 1: IUPAC Nomenclature Derivation[1][2][3]

The naming of this compound illustrates the hierarchy of functional groups and the rules for substituent numbering in polysubstituted benzenes.

Structural Decomposition

To derive the name, we must first map the structure based on the user-provided common name "2-methyl-4-vinylanisole":

  • Parent Structure: Anisole (Methoxybenzene).[2]

  • Principal Functional Group: The methoxy group (-OCH₃) defines position 1 on the benzene ring.[2]

  • Substituents:

    • Methyl group (-CH₃) at position 2 (ortho to methoxy).[1][2]

    • Vinyl group (-CH=CH₂) at position 4 (para to methoxy).[1][2]

Systematic Naming Logic (Step-by-Step)

While "Anisole" is a retained name in IUPAC nomenclature, the systematic naming using benzene as the parent is preferred for complex derivatives to ensure clarity in databases (e.g., CAS, PubChem).

  • Identify the Parent: Benzene ring.[2]

  • Identify Substituents:

    • Methoxy (-OCH₃)[1][2]

    • Methyl (-CH₃)[1][2]

    • Ethenyl (Vinyl group is systematically named "Ethenyl") (-CH=CH₂)[1]

  • Determine Numbering (Lowest Locant Rule):

    • We must minimize the locant set.[2]

    • Option A (Methoxy as 1): 1-Methoxy, 2-Methyl, 4-Ethenyl.[1][2] Set: 1, 2, 4 .

    • Option B (Ethenyl as 1): 1-Ethenyl, 3-Methyl, 4-Methoxy.[1][2] Set: 1, 3, 4 .

    • Decision: The set (1, 2, 4) is lower than (1, 3, 4).[2][3][4] Therefore, the numbering starts at the Methoxy group.[2][3]

  • Alphabetical Ordering:

    • Substituents are listed alphabetically (ignoring prefixes like di-, tri-, but counting the substituent name itself).

    • E thenyl vs. M ethoxy vs. M ethyl.[2]

    • "E" comes first.[2] "Methoxy" comes before "Methyl" (Metho- vs Methy-).[1][2]

  • Final Assembly:

    • 4-Ethenyl-1-methoxy-2-methylbenzene [1][2]

Valid Synonyms and Identifiers
Naming SystemNameContext
Preferred IUPAC 4-Ethenyl-1-methoxy-2-methylbenzene Systematic Databases
Retained IUPAC 4-Ethenyl-2-methylanisole General Chemistry
Styrene Derivative 4-Methoxy-3-methylstyrene Polymer Chemistry
CAS Registry 167960-09-0 Chemical Purchasing

Part 2: Structural Visualization & Isomerism[1][2][3]

The following diagram illustrates the numbering logic and the distinction between the target compound and its common isomers.

NomenclatureTargetTARGET MOLECULE4-Ethenyl-1-methoxy-2-methylbenzene(CAS: 167960-09-0)IsomerCommon Confusion:4-Vinylanisole(Locust Pheromone)Lacks 2-Methyl groupTarget->IsomerStructurally DistinctParentParent: BenzeneParent->TargetBackboneSub1Pos 1: Methoxy (-OCH3)(Anchor Group)Sub1->TargetDetermines Pos 1Sub2Pos 2: Methyl (-CH3)(Ortho)Sub2->TargetLowest Locant (2)Sub3Pos 4: Ethenyl (-CH=CH2)(Para)Sub3->TargetAlphabetical Priority (E)

Figure 1: Structural decomposition and numbering logic for 4-ethenyl-1-methoxy-2-methylbenzene.

Part 3: Synthesis & Experimental Methodology[2][7]

For research applications requiring high purity (e.g., polymerization studies), the Wittig Reaction is the preferred synthetic route due to its regioselectivity, avoiding the isomer mixtures common in Friedel-Crafts alkylation.[3]

Reaction Pathway

The synthesis proceeds from 4-methoxy-3-methylbenzaldehyde (commercially available or synthesized via Vilsmeier-Haack formylation of 2-methylanisole).[1][2]

Reaction:

1
Detailed Protocol (Self-Validating System)

Objective: Synthesis of 4-ethenyl-1-methoxy-2-methylbenzene (Scale: 10 mmol).

Reagents:

  • Methyltriphenylphosphonium bromide (MTPP-Br): 12 mmol (4.29 g)[1]

  • Potassium tert-butoxide (KOtBu): 12 mmol (1.35 g)[1]

  • 4-Methoxy-3-methylbenzaldehyde: 10 mmol (1.50 g)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed.[2][3]

Step-by-Step Methodology:

  • Ylide Generation (The "Yellow" Check):

    • In a flame-dried 100 mL round-bottom flask under Nitrogen (

      
      ), suspend MTPP-Br in 30 mL anhydrous THF.
      
    • Cool to 0°C in an ice bath.[2]

    • Add KOtBu portion-wise over 5 minutes.

    • Validation Check: The suspension must turn a bright canary yellow, indicating the formation of the phosphorus ylide.[2][3] If the solution remains white/colorless, the reagents are wet.[2][3]

  • Coupling:

    • Stir the ylide solution for 30 minutes at 0°C.

    • Add 4-methoxy-3-methylbenzaldehyde (dissolved in 5 mL THF) dropwise.

    • Observation: The yellow color will fade to a pale suspension as the betaine intermediate forms.[2]

    • Remove the ice bath and stir at room temperature for 3 hours.

  • Quench and Workup:

    • Quench with 10 mL saturated ammonium chloride (

      
      ).
      
    • Extract with Diethyl Ether (

      
       mL).[2]
      
    • Wash combined organics with brine, dry over Magnesium Sulfate (

      
      ), and concentrate[3][5]
      
    • Critical Step: A solid precipitate (Triphenylphosphine oxide, TPPO) will form.[2][3] Filtration through a silica plug is required to remove the bulk of TPPO before column chromatography.[2]

  • Purification:

    • Purify via flash chromatography (Hexanes:Ethyl Acetate 95:5).[2] The product is a non-polar liquid and will elute early.[2]

Analytical Validation
  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.6–6.7 (dd, 1H, Vinyl 
      
      
      ), 5.6 (d, 1H, Vinyl
      
      
      ), 5.1 (d, 1H, Vinyl
      
      
      ).[3]
    • 
       3.8 (s, 3H, 
      
      
      ).[3]
    • 
       2.2 (s, 3H, 
      
      
      ).[3]
  • GC-MS: Molecular ion peak

    
     m/z.[2]
    

Part 4: Applications in Drug Development & Materials[1][2]

While the non-methylated analog (4-vinylanisole) is famous as a locust aggregation pheromone, 2-methyl-4-vinylanisole serves distinct roles in materials science.[1][2]

Photoresist Monomers

In the semiconductor industry, derivatives of hydroxystyrene and methoxystyrene are critical for Deep UV (DUV) and Extreme UV (EUV) photoresists.[2][3]

  • Function: The methoxy group acts as a "protected" phenol.[2] Under acid catalysis (generated by a Photoacid Generator, PAG), the methyl group can be cleaved (demethylation) to modify solubility in alkaline developers.[3]

  • Steric Modulation: The 2-methyl group introduces steric hindrance near the polymer backbone, increasing the Glass Transition Temperature (

    
    ) of the resulting polymer compared to poly(4-methoxystyrene). This structural rigidity is vital for preventing pattern collapse in high-resolution lithography.[1][2]
    
Polymerization Workflow

The compound undergoes cationic polymerization, a sensitive process requiring strict moisture control.[2][3]

PolymerizationInitiatorInitiator(BF3·OEt2)MonomerMonomer4-Ethenyl-1-methoxy-2-methylbenzeneInitiator->MonomerElectrophilic AttackCarbocationCarbocation Intermediate(Stabilized by p-Methoxy)Monomer->CarbocationActivationPolymerPoly(4-methoxy-3-methylstyrene)High Tg MatrixCarbocation->PolymerPropagation

Figure 2: Cationic polymerization pathway for photoresist application.[1][2]

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: Rules P-14.4 (Numbering) and P-31 (Substituents).[1][2] International Union of Pure and Applied Chemistry.[2]

  • Sigma-Aldrich. (2025).[2] 4-ethenyl-1-methoxy-2-methylbenzene Product Sheet (CAS 167960-09-0).[1][2]Link[3]

  • BenchChem. (2025).[2] Synthesis of 4-ethenyl-1,2-dimethyl-benzene and derivatives.[1][2][5]Link[3]

  • PubChem. (2025).[2][6] Compound Summary: 4-ethenyl-1-methoxy-2-methylbenzene.[1][2] National Library of Medicine.[2] Link

  • Google Patents. (2018).[2] Photosensitive resin composition containing methoxystyrene derivatives.[2] Patent TW201829644A.[2] Link

An In-depth Technical Guide to 1-Ethenyl-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethenyl-4-methoxy-2-methylbenzene (CAS No. 167960-09-0), a substituted styrene derivative with potential applications in polymer chemistry and as a building block in organic synthesis. Due to the limited publicly available data for this specific compound, this guide leverages detailed information from its close structural analog, 1-Ethynyl-4-methoxy-2-methylbenzene (PubChem CID: 16213796), to provide insights into its physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the scientific and technical aspects of this class of compounds.

Introduction and Scientific Context

1-Ethenyl-4-methoxy-2-methylbenzene, also known as 4-vinyl-2-methylanisole, belongs to the family of substituted styrenes. The presence of a vinyl group, a methoxy group, and a methyl group on the benzene ring imparts a unique combination of reactivity and functionality. The vinyl group can undergo polymerization and various addition reactions, making it a valuable monomer for the synthesis of specialty polymers. The methoxy and methyl groups influence the electronic properties of the aromatic ring and can modulate the reactivity of the vinyl group. Furthermore, methoxybenzene derivatives are known to exhibit a range of biological activities, suggesting potential applications in medicinal chemistry and drug discovery.[1]

This guide will provide a detailed analysis of the available data for 1-Ethenyl-4-methoxy-2-methylbenzene and its close analog, offering a scientifically grounded resource for its study and application.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 1-Ethenyl-4-methoxy-2-methylbenzene and its ethynyl analog. The data for the ethynyl analog is included to provide a reasonable estimation for the properties of the target compound where direct experimental data is unavailable.

Property1-Ethenyl-4-methoxy-2-methylbenzene1-Ethynyl-4-methoxy-2-methylbenzeneSource(s)
CAS Number 167960-09-074331-69-4[2]
PubChem CID Not available16213796[2]
Molecular Formula C₁₀H₁₂OC₁₀H₁₀O[2]
Molecular Weight 148.2 g/mol 146.19 g/mol [2]
IUPAC Name 1-Ethenyl-4-methoxy-2-methylbenzene1-Ethynyl-4-methoxy-2-methylbenzene[2]
Melting Point Not available30-34 °C[3][4]
Boiling Point Not available222.7 °C[5]
Density Not available1 g/cm³[5]
Flash Point Not available94 °C[5]
XLogP3 Not available2.5[2]
Purity 95%97%[4]
Storage Temperature 2-8 °CNot specified

Synthesis and Mechanistic Insights

A plausible synthetic route to 1-Ethenyl-4-methoxy-2-methylbenzene can be envisioned through the Wittig reaction, a widely used method for the formation of carbon-carbon double bonds. This approach offers good control over the position of the double bond.

Proposed Synthesis Workflow: Wittig Reaction

The synthesis would likely start from 4-methoxy-2-methylbenzaldehyde. The choice of this starting material is critical as it already contains the desired methoxy and methyl substituents in the correct positions on the aromatic ring.

reagent1 Methyltriphenylphosphonium bromide ylide Phosphonium Ylide reagent1->ylide 1. base Strong Base (e.g., n-BuLi) base->ylide aldehyde 4-methoxy-2-methylbenzaldehyde product 1-Ethenyl-4-methoxy-2-methylbenzene aldehyde->product 2. ylide->product byproduct Triphenylphosphine oxide

Figure 1: Proposed Wittig reaction for the synthesis of 1-Ethenyl-4-methoxy-2-methylbenzene.
Step-by-Step Experimental Protocol:
  • Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the reactive phosphonium ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde: A solution of 4-methoxy-2-methylbenzaldehyde in the same anhydrous solvent is then added slowly to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired 1-Ethenyl-4-methoxy-2-methylbenzene from the triphenylphosphine oxide byproduct.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The phosphonium ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the decomposition of the ylide and ensure a high yield of the desired product.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide. n-Butyllithium is a common choice due to its high basicity.

  • Purification: Column chromatography is an effective method for separating the nonpolar product from the highly polar triphenylphosphine oxide byproduct.

Potential Biological Activity and Screening Protocols

While there is no specific biological activity data for 1-Ethenyl-4-methoxy-2-methylbenzene, related methoxybenzene and vinylanisole derivatives have been reported to possess antimicrobial and anticancer properties.[1][6] This suggests that the target compound could be a candidate for biological screening.

Hypothetical Biological Screening Workflow

start 1-Ethenyl-4-methoxy-2-methylbenzene antimicrobial Antimicrobial Screening start->antimicrobial cytotoxicity Cytotoxicity Screening start->cytotoxicity mic MIC/MBC Assays antimicrobial->mic panel Cancer Cell Line Panel cytotoxicity->panel hit_antimicrobial Antimicrobial Hit mic->hit_antimicrobial hit_cytotoxicity Cytotoxic Hit panel->hit_cytotoxicity moa Mechanism of Action Studies hit_antimicrobial->moa hit_cytotoxicity->moa lead_opt Lead Optimization moa->lead_opt

Figure 2: A generalized workflow for the biological screening of 1-Ethenyl-4-methoxy-2-methylbenzene.
Protocol for Antimicrobial Screening (Broth Microdilution Assay):
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This initial screening can identify if the compound has any antimicrobial properties, and if so, further studies can be conducted to determine its spectrum of activity and mechanism of action.

Safety and Handling

Based on the safety data for the close analog, 1-Ethynyl-4-methoxy-2-methylbenzene, and other related substituted styrenes, the following safety precautions are recommended.[2][7][8][9]

  • Hazard Statements: May cause an allergic skin reaction and serious eye irritation.[2][5] May be harmful if inhaled.[8]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.[7]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • IF ON SKIN: Wash with plenty of soap and water.[7]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles.

    • Skin Protection: Wear impervious gloves and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

1-Ethenyl-4-methoxy-2-methylbenzene is a compound with significant potential in materials science and as a synthetic intermediate. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be inferred from its close structural analogs. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to further investigate this promising molecule. As with any chemical research, all handling and experimental procedures should be conducted with strict adherence to safety guidelines.

References

  • Synthesis of 4(1-Methoxymethyl-ethenyl)-nitrobenzene. (n.d.). PrepChem.com. Retrieved February 18, 2026, from [Link]

  • 1-Ethynyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • 2-Methoxy-1-methyl-3-vinylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Grolla, A. A., et al. (2006). Synthesis and biological evaluation of new vinyl ester pseudotripeptide proteasome inhibitors. Journal of Medicinal Chemistry, 49(16), 5194-5204. [Link]

  • 2-Vinylanisole. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Barner-Kowollik, C., et al. (2019). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin. Polymer Chemistry, 10(23), 3026-3037. [Link]

  • 1-Ethyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Parshikov, I. A., et al. (2022). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 27(19), 6245. [Link]

  • 4-ethenyl-2-methoxy-1-phenylmethoxybenzene | 55708-65-1. (2025, August 27). Chemsrc. Retrieved February 18, 2026, from [Link]

  • Le, T. V., et al. (2013). Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization. Molecules, 18(10), 12561-12575. [Link]

  • 1-Methoxy-2-methylbenzene. (n.d.). FooDB. Retrieved February 18, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of Methoxy-Methylstyrenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(methoxy-methylstyrene)s, a class of polymers derived from methoxy-substituted methylstyrene monomers, are gaining significant interest across various scientific and industrial fields, including drug delivery, advanced materials, and organic electronics. The presence of both the methoxy (-OCH₃) and methyl (-CH₃) groups on the styrene backbone imparts unique properties to the resulting polymers, such as altered solubility, thermal stability, and chemical reactivity compared to polystyrene. Free radical polymerization offers a versatile and robust method for synthesizing these polymers, allowing for control over molecular weight and structure.

This comprehensive guide provides detailed application notes and protocols for the free radical polymerization of methoxy-methylstyrene isomers. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible polymer synthesis.

Understanding the Free Radical Polymerization of Methoxy-Methylstyrenes

Free radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination. The reaction is initiated by the decomposition of an initiator molecule to form free radicals. These radicals then react with monomer units to create a growing polymer chain, which propagates by the sequential addition of more monomers. The process concludes when the growing chains are terminated by various mechanisms.

The reactivity of methoxy-methylstyrene monomers in free radical polymerization is influenced by the position of the methoxy group (ortho-, meta-, or para-) on the phenyl ring. This substitution affects the electron density of the vinyl group and the stability of the propagating radical, thereby influencing the polymerization rate and the properties of the resulting polymer.

Monomer Preparation and Purification

The purity of the methoxy-methylstyrene monomer is critical for achieving controlled polymerization and obtaining polymers with desired properties. Impurities can act as inhibitors or chain transfer agents, leading to low molecular weights and broad polydispersity.

Protocol for Monomer Purification:

  • Inhibitor Removal: Commercial methoxy-methylstyrene monomers are often supplied with inhibitors (e.g., tert-butylcatechol) to prevent premature polymerization. To remove the inhibitor, wash the monomer with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel. Repeat the washing three times.

  • Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral to pH paper.

  • Drying: Dry the monomer over anhydrous magnesium sulfate or calcium chloride for several hours.

  • Distillation: For high-purity requirements, distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature and pressure.

  • Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C) in the dark to prevent spontaneous polymerization.

Free Radical Polymerization Protocols

The choice of polymerization technique—bulk, solution, or emulsion—depends on the desired polymer properties, reaction scale, and experimental setup. Below are detailed protocols for bulk and solution polymerization, which are commonly employed for styrenic monomers.

Bulk Polymerization

Bulk polymerization is carried out with only the monomer and initiator, leading to a high-purity polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can make temperature control and stirring challenging.

Protocol for Bulk Polymerization of 4-Methoxy-α-methylstyrene with AIBN:

  • Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the purified 4-methoxy-α-methylstyrene monomer.

  • Initiator Addition: Add the desired amount of azobisisobutyronitrile (AIBN) as the initiator. A typical monomer-to-initiator molar ratio is in the range of 200:1 to 1000:1.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80°C. The reaction time will vary depending on the temperature and initiator concentration, typically ranging from a few hours to 24 hours.

  • Termination and Isolation: To terminate the reaction, cool the flask in an ice bath. Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran or toluene).

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Table 1: Example Conditions for Bulk Polymerization of Methoxy-Methylstyrenes

MonomerInitiator[Monomer]:[Initiator]Temperature (°C)Time (h)
4-Methoxy-α-methylstyreneAIBN500:17012
2-Methoxy-α-methylstyreneBenzoyl Peroxide300:1808
3-Methoxy-α-methylstyreneAIBN400:17510
Solution Polymerization

Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. This method allows for better temperature control and easier stirring compared to bulk polymerization. However, the presence of a solvent may lead to chain transfer reactions, potentially lowering the molecular weight of the polymer.

Protocol for Solution Polymerization of 4-Methoxy-α-methylstyrene with Benzoyl Peroxide:

  • Reactant Preparation: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the purified 4-methoxy-α-methylstyrene monomer in a suitable solvent (e.g., toluene, benzene, or dioxane). A typical monomer concentration is 1-5 M.

  • Initiator Addition: Add benzoyl peroxide as the initiator. The amount will depend on the desired molecular weight.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.

  • Polymerization: Heat the reaction mixture to 80-100°C with continuous stirring. Monitor the progress of the reaction by taking samples periodically to determine monomer conversion.

  • Isolation and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer in a non-solvent like methanol.

  • Drying: Filter the polymer and dry it under vacuum.

Characterization of Poly(methoxy-methylstyrene)

The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (T₉) of the polymer, which provides information about its thermal properties and chain flexibility.[1]

Visualizing the Polymerization Process

Diagram 1: Free Radical Polymerization Mechanism

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Monomer Radical (RM•) R->RM Addition M Monomer (M) RM1 RM• RMn RMn• RM1->RMn + (n-1)M M1 M RMn1 RM(n+1)• RMn->RMn1 + M M2 M RMn_term RMn• P_comb Dead Polymer (Combination) RMn_term->P_comb Combination P_disp1 Dead Polymer RMn_term->P_disp1 Disproportionation RMm_term RMm• RMm_term->P_comb Combination RMm_term->P_disp1 Disproportionation P_disp2 Dead Polymer

Caption: General mechanism of free radical polymerization.

Workflow

Sources

Topic: Heck Coupling Reaction Using 1-Ethenyl-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Mizoroki-Heck Cross-Coupling of 1-Ethenyl-4-methoxy-2-methylbenzene: A Protocol for Stilbene Synthesis

Introduction

The palladium-catalyzed Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a direct and reliable route to substituted alkenes.[1]

This guide focuses on the application of the Mizoroki-Heck reaction to 1-Ethenyl-4-methoxy-2-methylbenzene, a substituted styrene. The electronic and steric features of this substrate—an electron-donating methoxy group and a sterically influential ortho-methyl group—present unique considerations for reaction optimization and regioselectivity. By coupling this vinylarene with various aryl halides, complex stilbene derivatives can be synthesized, which are valuable scaffolds in medicinal chemistry and materials science.[2][3][4] This document provides a detailed mechanistic overview, a discussion of critical reaction parameters, a step-by-step experimental protocol, and a comprehensive troubleshooting guide tailored for researchers in drug development and chemical synthesis.

The Mizoroki-Heck Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][5][6] Understanding each step is fundamental to optimizing reaction conditions and troubleshooting outcomes. The cycle can be broken down into four key stages:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the aryl-halide (Ar-X) bond. This oxidative addition forms a square planar Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[5]

  • Alkene Coordination and Migratory Insertion: The alkene, in this case, 1-Ethenyl-4-methoxy-2-methylbenzene, coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond, a step often referred to as carbopalladation. This step forms a new carbon-carbon bond and is critical for determining the regioselectivity of the final product.[7]

  • Syn-β-Hydride Elimination: For the reaction to proceed to the desired product, the organopalladium intermediate must have a hydrogen atom on a carbon adjacent (β) to the palladium. A rotation around the newly formed C-C bond aligns a β-hydrogen syn-coplanar to the palladium, allowing for its elimination. This step forms the substituted alkene product and a hydrido-palladium(II) complex.[5]

  • Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the generated hydrohalic acid (HX) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Heck_Mechanism cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L)₂ Pd0->PdII_ArX Oxidative Addition Alkene_Complex [Ar-Pd(II)(Alkene)(L)₂]⁺X⁻ PdII_ArX->Alkene_Complex Alkene Coordination Sigma_Complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Alkene_Complex->Sigma_Complex Migratory Insertion Hydrido_Complex H-Pd(II)-X(L)₂ Sigma_Complex->Hydrido_Complex β-Hydride Elimination Product Substituted Alkene (Product) Sigma_Complex->Product Hydrido_Complex->Pd0 Reductive Elimination (Base) BaseH Base-H⁺X⁻ Hydrido_Complex->BaseH ArX Ar-X ArX->PdII_ArX Alkene 1-Ethenyl-4-methoxy- 2-methylbenzene Alkene->Alkene_Complex Base Base Base->Hydrido_Complex Workflow Setup 1. Assemble & Purge - Add reagents to flask - Purge with N₂/Ar for 15 min Reaction 2. Reaction - Heat to 100-120 °C - Stir for 12-24 h - Monitor by TLC/GC-MS Setup->Reaction Heat Workup 3. Aqueous Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with water & brine Reaction->Workup Cool Purification 4. Isolation - Dry organic layer (MgSO₄) - Filter and concentrate - Purify by column chromatography Workup->Purification Extract Analysis 5. Characterization - ¹H NMR, ¹³C NMR, HRMS - Determine yield and purity Purification->Analysis Isolate

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2-Methylstyrene

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

Why is TBC removal necessary? 4-tert-butylcatechol (TBC) is a phenolic radical scavenger added to 4-methoxy-2-methylstyrene to prevent premature polymerization during storage. TBC functions by donating a hydrogen atom to propagating radical chains, effectively terminating them. For any radical polymerization (ATRP, RAFT, FRP) or transition-metal catalyzed cross-coupling (e.g., Heck reaction) to proceed efficiently, TBC must be reduced to <10 ppm.

Specific Risk for 4-Methoxy-2-Methylstyrene: Unlike standard styrene, this monomer possesses two electron-donating groups (methoxy and methyl). This makes the vinyl group significantly more electron-rich.

  • Risk 1 (Cationic Polymerization): The monomer is highly susceptible to acid-catalyzed cationic polymerization. Avoid acidic alumina or acidic clays.

  • Risk 2 (Oxidation): The electron-rich aromatic ring is prone to oxidation, potentially forming quinones that darken the monomer (yellowing).

Decision Matrix: Which Method Should You Choose?

Select your purification route based on volume and required purity.

FeatureMethod A: Adsorption (Column) Method B: Extraction (Caustic Wash)
Best For Small Volumes (< 100 mL)Large Volumes (> 100 mL)
Time Efficiency High (15–20 mins)Moderate (1–2 hours)
Water Introduction None (Anhydrous)High (Requires rigorous drying)
Yield Loss Low (Hold-up volume only)Moderate (Emulsion/Interface loss)
Critical Material Basic Alumina / Inhibitor Remover Beads10-20% NaOH, Brine, MgSO₄

Method A: The Adsorption Protocol (Recommended for Bench Scale)

Mechanism: TBC contains two hydroxyl groups (catechol), making it highly polar. It adsorbs strongly onto the polar surface of alumina, while the non-polar monomer elutes through.

Materials Required
  • Stationary Phase: Activated Basic Alumina (Brockmann I) or commercial "Inhibitor Remover" beads.

  • Column: Glass chromatography column or a simple glass pasture pipette (for <5 mL).

  • Glass wool.

Step-by-Step Workflow
  • Preparation: Plug the bottom of the glass column with a small amount of glass wool.

  • Packing: Fill the column with Basic Alumina.

    • Ratio: Use approximately 0.25 g of alumina per 1 mL of monomer.

  • Elution: Pour the 4-methoxy-2-methylstyrene directly onto the dry column (do not wet with solvent).

  • Collection: Allow gravity to pull the monomer through. Do not use excessive pressure, as this reduces the residence time required for adsorption.

  • Storage: Collect into a tared flask containing a stir bar and seal immediately under Argon/Nitrogen.

Troubleshooting Method A

Q: The monomer is polymerizing inside the column (getting hot/solid). Why?

  • A: Adsorption is exothermic. If you are purifying a large batch (>50g) on a wide column, the heat generated cannot dissipate, triggering thermal polymerization.

  • Fix: Dilute the monomer 1:1 with a non-polar solvent (like Hexane or Toluene) before passing it through the column. Evaporate the solvent afterward.

Q: The alumina turned red/brown at the top. Is this normal?

  • A: Yes. Oxidized TBC and TBC-alumina complexes are often reddish-brown. Stop collecting if this color band reaches the bottom 25% of the column.

Method B: The Liquid-Liquid Extraction Protocol (Scalable)

Mechanism: TBC is a weak acid (phenol). Reacting it with a strong base (NaOH) deprotonates it, forming a water-soluble phenoxide salt that partitions into the aqueous phase.

Step-by-Step Workflow
  • Wash 1 (Deprotonation): In a separatory funnel, combine monomer with an equal volume of 10% NaOH (aq) . Shake vigorously for 2 minutes. Vent frequently.

    • Observation: The aqueous layer should turn pink/red (TBC salt).

  • Wash 2 (Repeat): Repeat with fresh NaOH until the aqueous layer remains colorless.

  • Wash 3 (Neutralization): Wash the organic layer with distilled water to remove residual base.

  • Wash 4 (Drying): Wash with saturated NaCl (brine) to break emulsions and remove bulk water.

  • Drying: Collect the organic layer and add anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂). Stir for 15 minutes.

  • Filtration: Filter off the solid drying agent.

Troubleshooting Method B

Q: I have a thick emulsion that won't separate. What do I do?

  • A: 4-methoxy-2-methylstyrene has a density similar to water (~0.9-1.0 g/cm³), making separation difficult.

  • Fix: Add solid NaCl directly to the separatory funnel to increase the density of the aqueous phase, or dilute the organic layer with Dichloromethane (DCM) to make it heavier.

Q: The monomer turned yellow after drying.

  • A: This suggests oxidation. The "methoxy" group activates the ring.

  • Fix: Ensure all steps are performed quickly and, if possible, sparge the wash solutions with Nitrogen prior to use.

Verification: The "Shake Test"

Never assume the inhibitor is gone. Verify it.

Protocol (Based on ASTM D4590):

  • Take 1 mL of your purified monomer.

  • Add 1 mL of 5% NaOH solution.

  • Shake for 10 seconds.

  • Result:

    • Colorless: TBC is removed (< 10 ppm).

    • Pink/Red: TBC is still present. Repeat purification.[1][2][3]

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the decision logic and process flow for purifying 4-methoxy-2-methylstyrene.

TBC_Removal_Workflow Start Start: 4-Methoxy-2-Methylstyrene (Contains TBC) Decision Volume Check Start->Decision MethodA Method A: Adsorption (<100 mL) Decision->MethodA Small Scale MethodB Method B: Extraction (>100 mL) Decision->MethodB Large Scale Col_Prep Pack Column: Basic Alumina MethodA->Col_Prep Elution Elute Monomer (Gravity Flow) Col_Prep->Elution Test Verification: Add 5% NaOH Elution->Test Wash_NaOH Wash 3x with 10% NaOH MethodB->Wash_NaOH Wash_Water Wash with Water/Brine & Dry (MgSO4) Wash_NaOH->Wash_Water Wash_Water->Test Result_Pink Pink Color? (TBC Present) Test->Result_Pink Final Pure Monomer Store @ -20°C under N2 Result_Pink->Final No (Clear) Repeat Repeat Process Result_Pink->Repeat Yes (Pink) Repeat->Decision

Caption: Decision tree and process flow for removing TBC from 4-methoxy-2-methylstyrene, including verification steps.

References

  • ASTM International. (2018). ASTM D4590-18: Standard Test Method for Colorimetric Determination of p-tert-Butylcatechol In Styrene Monomer or AMS (α–Methylstyrene) by Spectrophotometry.

  • Sigma-Aldrich. (n.d.). Inhibitor Removal: Technical Bulletin.

  • ResearchGate (Community Discussion). (2014). How can I remove the inhibitors from Styrene monomers?

  • Metrohm Process Analytics. (2020).[4] Online monitoring of TBC in styrene storage tanks according to ASTM D4590.

Sources

Troubleshooting low yield in 4-methoxy-2-methylstyrene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Low Yield in 4-Methoxy-2-Methylstyrene Synthesis

Introduction: The "Ortho-Methoxy" Challenge

Subject: 4-Methoxy-2-methylstyrene (CAS: 31584-30-0 / Derivative of CAS 766-36-9 context) Common Applications: Resveratrol analogs, specialty polymers, fragrance intermediates.

Executive Summary: Low yield in this specific synthesis is rarely due to a single catastrophic failure. It is usually the result of a "Death by a Thousand Cuts" scenario involving three competing factors:

  • Steric Hindrance: The ortho-methyl group (C2 position) physically blocks nucleophilic attack at the aldehyde/ketone, slowing reaction kinetics.

  • Electronic Activation: The para-methoxy group makes the resulting styrene highly electron-rich, rendering it prone to rapid, spontaneous cationic polymerization during workup.

  • Thermodynamic Instability: The product is acid-sensitive and heat-sensitive.

This guide moves beyond generic advice to address the specific molecular behavior of this sterically hindered, electron-rich styrene.

Module 1: The "Invisible" Loss (Polymerization)

Symptom: “My NMR showed product in the crude mixture, but after distillation/column, I have 10% yield and a gummy residue.”

The 4-methoxy group donates electrons into the vinyl system, significantly lowering the activation energy for polymerization compared to unsubstituted styrene. If you are distilling without an inhibitor, or with the wrong inhibitor, you are manufacturing plastic, not product.

Troubleshooting Protocol
VariableStandard Practice (Failure Mode)Corrective Action (High Yield)
Inhibitor Choice None or Hydroquinone (ineffective)4-tert-Butylcatechol (TBC) (10–50 ppm) or TEMPO (Nitroxide radical).
Inhibitor Environment High Vacuum (Anaerobic)Critical: TBC requires trace Oxygen to function. If distilling under high vacuum, use Phenothiazine or TEMPO , which work anaerobically.
Distillation Temp >100°C (Atmospheric)High Vacuum (<5 mmHg) . Keep bath temp <60°C. The ortho-methyl raises the BP; do not fight it with heat.
Column Chromatography Acidic Silica GelNeutralized Silica. Pre-wash silica with 1% Et3N/Hexanes. The acidity of standard silica initiates cationic polymerization of methoxy-styrenes.

Module 2: The Wittig Route (Reaction Failure)

Context: Reaction of 4-methoxy-2-methylbenzaldehyde with methyltriphenylphosphonium bromide. Symptom: “Starting material remains unreacted even after 24 hours.”

The ortho-methyl group creates significant steric bulk, hindering the formation of the oxaphosphetane intermediate. Standard "textbook" Wittig conditions (0°C


 RT) are often insufficient.
Diagnostic & Solution Matrix

Q1: Did the Ylide form?

  • Observation: Upon adding Base (e.g.,

    
    -BuOK or NaH) to the phosphonium salt, did the solution turn bright canary yellow/orange ?
    
  • No (Milky/White): Your reagents are wet. The Wittig is dead.

    • Fix: Dry the phosphonium salt under vacuum at 100°C for 4 hours. Use fresh anhydrous THF.

  • Yes: Proceed to Q2.

Q2: Is the reaction stalling?

  • Mechanism: The ortho-methyl group blocks the approach of the bulky triphenylphosphine group.

  • Fix 1 (Kinetic Boost): Do not run at 0°C. Mix reagents at 0°C, but immediately warm to Room Temp or even Reflux (40-50°C) . The electron-donating methoxy group deactivates the aldehyde electrophile, requiring thermal energy to overcome the barrier.

  • Fix 2 (Base Selection): Switch from

    
    -BuLi (too nucleophilic/basic) to Potassium tert-butoxide (
    
    
    
    -BuOK)
    . The potassium cation coordinates with the oxygen, helping to stabilize the transition state in hindered systems.

Module 3: The Dehydration Route (Alternative Strategy)

Context: Reduction of ketone/aldehyde to alcohol, followed by acid-catalyzed dehydration. Symptom: “I obtained the alcohol, but the dehydration step yielded a black tar.”

This route is preferred for scale-up but is risky due to acid-catalyzed polymerization.

The "Simultaneous Distillation" Protocol: Do not reflux with acid and then work up. The styrene will polymerize in the flask.

  • Setup: Short-path distillation head connected directly to the reaction flask.

  • Catalyst: Use Fused Potassium Bisulfate (KHSO4) (solid, mild acid) rather than sulfuric acid.

  • Process: Mix the alcohol precursor with KHSO4 and a polymerization inhibitor (TBC).

  • Action: Heat under vacuum. As the styrene forms, it immediately distills out of the hot zone and into a cold, inhibited receiver flask. This prevents the product from "cooking" in the acid.

Visual Troubleshooting Workflows

Figure 1: Diagnostic Decision Tree

Use this logic flow to identify the exact point of yield loss.

Troubleshooting Start Start: Low Yield Identified CheckSM Is Starting Material (Aldehyde) still present? Start->CheckSM YesSM YES: Reaction Incomplete CheckSM->YesSM High SM Recovery NoSM NO: SM Consumed CheckSM->NoSM Low SM Recovery CheckColor Did Ylide turn Yellow/Orange? YesSM->CheckColor Moisture Moisture Issue: Dry Salt/Solvent CheckColor->Moisture No (Milky) Sterics Steric/Electronic Issue: 1. Switch to t-BuOK 2. Increase Temp to 40°C CheckColor->Sterics Yes (Yellow) CheckCrude Check Crude NMR: Is Product visible before purification? NoSM->CheckCrude Polymer Polymerization during Reaction: Add Inhibitor (BHT) to reaction CheckCrude->Polymer No Product (Gunk) WorkupLoss Loss during Purification CheckCrude->WorkupLoss Product Present Silica Silica Acidity: Use Neutralized Silica (1% Et3N) WorkupLoss->Silica Lost on Column Distill Thermal Polymerization: Use Vac Distillation + TBC Ensure O2 presence for TBC WorkupLoss->Distill Lost in Distillation

Caption: Logic flow for isolating chemical vs. mechanical yield losses in substituted styrene synthesis.

Figure 2: Steric & Electronic Impact Visualization

Mechanism Substrate 4-methoxy-2-methylbenzaldehyde Ortho 2-Methyl Group (Steric Shield) Substrate->Ortho Para 4-Methoxy Group (Electron Donor) Substrate->Para Effect1 Blocks Ylide Attack (Slows Reaction) Ortho->Effect1 Kinetic Penalty Effect2 Activates Vinyl Group (Promotes Polymerization) Para->Effect2 Stability Penalty Solution1 Solution: Heat + Stronger Base (t-BuOK) Effect1->Solution1 Solution2 Solution: Neutral Workup + TBC Inhibitor Effect2->Solution2

Caption: Mechanistic map linking structural features of the target molecule to specific experimental failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel for purification? A: Only if modified. Standard silica is slightly acidic (pH 4-5). For 4-methoxy-2-methylstyrene, this acidity is sufficient to initiate cationic polymerization on the column.

  • Protocol: Slurry the silica in Hexanes containing 1% Triethylamine (Et3N) before packing the column. This neutralizes active sites. Elute with Hexanes/Ethyl Acetate.

Q: My product turned into a solid gel in the flask overnight. Why? A: You likely removed the solvent completely on the rotavap without an inhibitor.

  • Protocol: Never concentrate to dryness without adding 10-20 mg of BHT (butylated hydroxytoluene) or TBC. Store the pure product diluted in a solvent (like benzene or hexane) in the freezer if not using immediately.

Q: Why did the Wittig reaction turn dark brown/black? A: This is often normal for reactions using


-BuLi or 

-BuOK, but it can also indicate decomposition if the temperature was too high (>60°C). If the yield is low, the "black tar" is likely polymerized product formed in situ. Ensure you quench the reaction with water/buffer immediately after consumption of starting material.

References

  • Maity, P., et al. (2014). "Ultrasound assisted Wittig reaction: A new green method for the synthesis of substituted styrenes." Ultrasonics Sonochemistry, 21(3), 895-899. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Sigma-Aldrich. (2024). "Product Specification: 4-Methoxystyrene Stabilized." (Reference for inhibitor data: TBC/Phenothiazine usage). Link

  • U.S. Patent 5,910,232. (1999). "Method for inhibiting polymer formation in styrene processing."[1][2][3] (Detailed data on anaerobic vs aerobic inhibitors). Link

  • Organic Syntheses. (1998). "Preparation of substituted styrenes via dehydration." Org.[2][4][5][6][7] Synth. Coll. Vol. 9, p. 550. (General procedure for acid-sensitive styrenes). Link

Sources

Technical Support Center: Stability & Storage of 1-Ethenyl-4-methoxy-2-methylbenzene

[1][2][3]

Introduction: Interpreting the Signal

You are likely accessing this guide because your sample of 1-Ethenyl-4-methoxy-2-methylbenzene (also known as 4-Methoxy-2-methylstyrene) has deviated from its clear, colorless state.[1][2]

Do not panic. In styrene derivatives, color change is a chemical signal, not necessarily a sign of irreversible product loss.[2]

This molecule is an electron-rich styrene .[2] The methoxy group at the para position and the methyl group at the ortho position significantly increase the electron density of the vinyl group. This makes the compound:

  • Highly susceptible to cationic polymerization (triggered by trace acids).[2]

  • Prone to oxidative degradation (forming quinones).[1][2]

  • Reactive toward its own inhibitor (typically 4-tert-butylcatechol, TBC).[1][2]

This guide provides a logic-driven approach to diagnosing the color change and recovering your material.[1][2]

Module 1: The Diagnostic Matrix

Use this table to correlate physical symptoms with chemical reality. Do not assume yellowing means polymerization. [1][2]

SymptomViscosity StatusLikely CauseSeverityAction Required
Pink / Red / Brown Unchanged (Water-like)Inhibitor Oxidation. The TBC (inhibitor) has reacted with oxygen to form quinones.[1][2] The monomer is likely intact.[1][2]LowPerform Protocol A (Caustic Wash) or Distillation.[1][2]
Light Yellow UnchangedEarly Oxidation / Quinone Methide Formation. Trace oxidation of the aromatic ring or minor oligomerization.[1]ModerateCheck purity via Protocol B (NMR). Purify via short-path distillation.[2]
Deep Yellow / Amber Increased (Syrup-like) Significant Polymerization. High molecular weight chains have formed.[1][2]HighIrreversible. Material is likely compromised.[1][2] Attempt distillation only if >50% recovery is acceptable.[2]
Cloudy / White Precipitate VariableInsoluble Polymer (Gelation). Cross-linking or extremely high MW polymer formation.[1][2]CriticalDiscard. Filtration is rarely successful as the gel clogs filters.[1][2]

Module 2: The Chemistry of Degradation

To troubleshoot effectively, you must understand the two competing mechanisms occurring in your storage vial.

The "Pink" False Alarm (Inhibitor Chemistry)

Most commercial grades of 1-Ethenyl-4-methoxy-2-methylbenzene are stabilized with 4-tert-butylcatechol (TBC) .[1][2]

  • Mechanism: TBC is an aerobic inhibitor.[1][2] It requires dissolved oxygen to form the phenoxy radical, which scavenges carbon-centered radicals from the monomer.

  • The Color: Over time, TBC oxidizes into o-quinones , which are deeply colored (pink to dark brown).

  • The Paradox: If your sample is pink, it means the inhibitor sacrificed itself to save the monomer. The monomer is usually fine.[1][2]

The "Yellow" Danger (Polymerization)

Because this monomer is electron-rich, it is uniquely vulnerable to Cationic Polymerization .

  • Trigger: Unlike standard styrene, this molecule can polymerize violently in the presence of trace acids (e.g., HCl vapors in a fridge, unwashed acidic silica, or even acidic impurities on glass surfaces).

  • Result: This forms poly(4-methoxy-2-methylstyrene), which often appears yellow due to conjugated double bonds at chain ends or trapped oxidation products.[1][2]

Visualizing the Decision Logic

DiagnosticLogicStartObservation:Color ChangeCheckViscCheck ViscosityStart->CheckViscViscHighViscous / SyrupCheckVisc->ViscHighHighViscLowFluid / Water-likeCheckVisc->ViscLowLowPolymerDiagnosis:PolymerizationViscHigh->PolymerCheckColorCheck Specific ColorViscLow->CheckColorActionDistillAction:Vacuum DistillationPolymer->ActionDistillAttempt RecoveryPinkRedPink / Red / BrownCheckColor->PinkRedYellowYellow / AmberCheckColor->YellowOxidizedTBCDiagnosis:Oxidized Inhibitor (TBC)PinkRed->OxidizedTBCTraceOxDiagnosis:Trace OxidationYellow->TraceOxActionWashAction:Caustic Wash (NaOH)OxidizedTBC->ActionWashPreferredTraceOx->ActionDistill

Figure 1: Diagnostic logic tree for evaluating styrene derivative stability.

Module 3: Recovery Protocols

Protocol A: Inhibitor Removal (Caustic Wash)

Use this when the sample is fluid but pink/brown.

Principle: TBC is a phenol (acidic).[1] Washing with a base converts it to a water-soluble phenolate salt, partitioning it into the aqueous layer.[3]

  • Dilution: Dilute the monomer with an equal volume of Dichloromethane (DCM) or Diethyl Ether.[1][2] (Pure monomer has a density close to water; solvent helps phase separation).[1][2]

  • Wash 1 (Caustic): Wash the organic layer 2x with 10% NaOH (aq) or 5% KOH (aq) .[2]

    • Observation: The aqueous layer should turn dark red/brown (extracted inhibitor). The organic layer should clear.[1][2]

  • Wash 2 (Neutralization): Wash the organic layer 2x with Distilled Water.[1][2]

  • Wash 3 (Brine): Wash 1x with Saturated NaCl solution.

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes.

    • Note: Avoid acidic drying agents like silica or acidic alumina, which can trigger cationic polymerization.[2]

  • Concentration: Filter and remove solvent via rotary evaporation (bath temp < 30°C).

Protocol B: Rapid Purity Assessment (H-NMR)

Use this to confirm if a yellow sample is polymerized.[1][2]

Run a standard proton NMR in CDCl₃. Focus on the Vinylic Region (5.0 – 6.7 ppm) .[1]

  • Intact Monomer: You will see distinct doublets of doublets (dd) for the vinyl protons (–CH=CH₂).

    • 
       ~6.6-6.8 (dd, 1H)
      
    • 
       ~5.6 (d, 1H)
      
    • 
       ~5.1 (d, 1H)
      
  • Polymer: Sharp vinylic peaks disappear and are replaced by broad aliphatic signals in the 1.0 – 2.5 ppm region (backbone protons).

  • Quantification: Integrate the methoxy peak (~3.8 ppm) vs. the vinylic peaks. If the ratio deviates from 3:1 (Methoxy : Vinyl Proton), you have oligomers.[2]

Module 4: Frequently Asked Questions (FAQs)

Q1: I stored my sample under Nitrogen, but it still polymerized. Why? A: If your sample contained TBC, you starved the inhibitor. TBC requires dissolved oxygen (approx. 10-15 ppm) to function.[2][3] By storing under strict nitrogen, you deactivated the TBC, allowing thermal polymerization to proceed unchecked.

  • Correct Storage: For TBC-inhibited samples, store in the dark at 2-8°C with air in the headspace.

  • Alternative: If you must store under Nitrogen, remove the TBC first and store at -20°C (frozen).

Q2: Can I use the "Pink" monomer without washing it? A: It depends on your application.[1][2]

  • For Radical Polymerization:No. The oxidized quinones are potent radical traps and will retard your reaction kinetics or alter the molecular weight distribution.

  • For Cross-Coupling (Heck/Suzuki):Maybe. Small amounts of TBC may not interfere with Pd-catalysts, but the quinones can act as oxidants.[2] Purification is recommended for high yields.[1][2]

Q3: My sample is frozen solid in the fridge. Is it ruined? A: No. The melting point of 4-methoxy-2-methylstyrene is likely near or slightly below room temperature (many similar derivatives melt between 0-25°C).[1][2]

  • Action: Allow it to thaw gently at room temperature.[2] Do not heat aggressively. If it returns to a clear liquid, it is safe.

References

  • ASTM International. (2022).[1][2] ASTM D4590-22: Standard Test Method for Colorimetric Determination of p-tert-Butylcatechol In Styrene Monomer or AMS (alpha-Methylstyrene) by Spectrophotometry.[1][2] ASTM International.[1][2][4] [Link]2]

  • BenchChem. (2025).[1][2][3][5][6] Troubleshooting premature polymerization with TBC inhibitor. BenchChem Technical Support.[1][2][3][6] ][3]">https://benchchem.com[2][3]

  • PubChem. (2025).[1][2] 1-Ethenyl-4-methylbenzene (Compound Summary). National Library of Medicine. [Link]2]

  • Kostjuk, S. V., et al. (2014).[1][2] Controlled/Living Cationic Polymerization of p-Methoxystyrene in Solution and Aqueous Dispersion.[1][2][7] ResearchGate.[1][2][8] [Link]2]

Validation & Comparative

Decoding the Vibrational Signature: A Guide to the Characteristic IR Bands of the 4-Methoxy-2-Methylstyrene Vinyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the nuanced landscape of molecular characterization, Infrared (IR) spectroscopy remains an indispensable tool for elucidating functional groups. For researchers and professionals in drug development and materials science, a precise understanding of the vibrational frequencies of key structural motifs is paramount. This guide provides an in-depth analysis of the characteristic IR absorption bands of the vinyl group in 4-methoxy-2-methylstyrene, offering a comparative framework against related styrene derivatives to highlight the influence of aromatic substitution.

The vinyl group (-CH=CH₂), a common reactive moiety, exhibits a series of distinct stretching and bending vibrations in the mid-infrared region. The precise wavenumbers of these absorptions are sensitive to the electronic environment, making IR spectroscopy a powerful probe of molecular structure. In the case of 4-methoxy-2-methylstyrene, the electron-donating methoxy group and the weakly electron-donating methyl group on the aromatic ring subtly modulate the vibrational frequencies of the appended vinyl group.

The Vibrational Fingerprint of a Substituted Styrene

The IR spectrum of a substituted styrene is a composite of absorptions arising from the aromatic ring, the substituents, and the vinyl group. The vinyl group itself gives rise to several characteristic bands:

  • =C-H Stretching: The stretching vibrations of the hydrogen atoms attached to the double bond typically appear above 3000 cm⁻¹.

  • C=C Stretching: The stretching of the carbon-carbon double bond results in an absorption of variable intensity in the 1680-1620 cm⁻¹ region.

  • Out-of-Plane C-H Bending (Wagging): These are often strong and structurally informative bands appearing in the 1000-800 cm⁻¹ region.

The electronic effects of the substituents on the benzene ring—a methoxy group at the para position and a methyl group at the ortho position—influence these vibrational modes through resonance and inductive effects.

Comparative Analysis: Unveiling Substituent Effects

To understand the specific spectral features of 4-methoxy-2-methylstyrene, a comparison with unsubstituted styrene and its singly substituted analogues, 4-methoxystyrene and 2-methylstyrene, is instructive.

Vibrational ModeUnsubstituted Styrene (cm⁻¹)4-Methoxystyrene (cm⁻¹)2-Methylstyrene (cm⁻¹)4-Methoxy-2-Methylstyrene (Predicted, cm⁻¹)
=C-H Asymmetric Stretch ~3085~3080~3083~3080
=C-H Symmetric Stretch ~3010~3005~3008~3005
C=C Stretch (Vinyl) ~1630~1627~1628~1625-1627
=CH₂ Out-of-Plane Bend (Wag) ~990~988~989~988
-CH= Out-of-Plane Bend (Wag) ~908~905~907~905

Note: The values for 4-methoxy-2-methylstyrene are predicted based on the observed trends in the analogue molecules. Actual experimental values may vary slightly.

The data reveals that the electron-donating methoxy group in 4-methoxystyrene tends to slightly lower the frequency of the C=C stretch compared to unsubstituted styrene. This is attributed to resonance effects that increase the electron density in the vinyl group, slightly weakening the double bond character. The methyl group in 2-methylstyrene has a less pronounced electronic effect but can influence the vibrations through steric interactions.

For 4-methoxy-2-methylstyrene, a cumulative effect is anticipated. The strong electron-donating nature of the para-methoxy group is expected to be the dominant influence, leading to a C=C stretching frequency at the lower end of the typical range for styrenic compounds. The ortho-methyl group's contribution is likely to be minor electronically but may subtly shift the out-of-plane bending frequencies.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To empirically validate these assignments, the following protocol for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of 4-methoxy-2-methylstyrene is recommended.

Materials and Equipment:

  • 4-Methoxy-2-methylstyrene sample

  • FT-IR spectrometer (e.g., Bruker Alpha II, Thermo Scientific Nicolet iS5) with a clean, dry gas purge

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Volumetric pipette and appropriate solvent (e.g., dichloromethane, if preparing a solution)

  • Lint-free wipes and appropriate cleaning solvent for the ATR crystal (e.g., isopropanol)

Procedure:

  • Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: With the clean ATR crystal in place, collect a background spectrum. This will account for any absorptions from the atmosphere and the ATR crystal itself.

  • Sample Application:

    • Neat Liquid: Place a single drop of 4-methoxy-2-methylstyrene directly onto the center of the ATR crystal.

    • Solution: If the sample is highly viscous or to control concentration, prepare a dilute solution (e.g., 5-10% in a volatile, IR-transparent solvent like dichloromethane). Apply a drop of the solution to the crystal and allow the solvent to evaporate completely before analysis.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the spectrometer software to identify and label the peak positions (wavenumbers) of interest.

  • Cleaning: Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or another suitable solvent to remove all traces of the sample.

Visualizing the Process: From Sample to Spectrum

The following workflow diagram illustrates the key stages in the experimental determination of the IR spectrum.

IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Spectrometer_Purge Spectrometer Purge Clean_ATR Clean ATR Crystal Spectrometer_Purge->Clean_ATR Background_Scan Collect Background Clean_ATR->Background_Scan Apply_Sample Apply Sample to ATR Background_Scan->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process_Data Final_Spectrum Final IR Spectrum Process_Data->Final_Spectrum Generate Spectrum Band_Assignment Assign Characteristic Bands Final_Spectrum->Band_Assignment

Caption: Experimental workflow for obtaining and analyzing the IR spectrum of 4-methoxy-2-methylstyrene.

Conclusion

The characteristic IR bands of the vinyl group in 4-methoxy-2-methylstyrene provide a clear and identifiable signature for this molecule. By understanding the influence of the methoxy and methyl substituents, researchers can confidently assign the key vibrational modes, aiding in reaction monitoring, quality control, and structural elucidation. The presented comparative data and experimental protocol serve as a robust guide for scientists and professionals working with this and related styrenic compounds.

References

  • PubChem. 4-Methoxystyrene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylstyrene. National Center for Biotechnology Information. [Link]

GC-MS Analysis of 2-Methyl-4-Methoxystyrene Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

2-Methyl-4-methoxystyrene (CAS 22572-29-8), a structural isomer of 4-methoxystyrene (4-vinylanisole), is a critical monomer used in the synthesis of high-refractive-index polymers and specialty photoresists. Unlike its more common counterparts, the specific ortho-methyl substitution confers unique steric properties that influence polymerization kinetics and polymer glass transition temperatures (


).

However, its synthesis—typically via the reduction-dehydration of 4-methoxy-2-methylacetophenone—introduces specific impurities that can act as chain terminators or cross-linkers. This guide evaluates GC-MS as the superior analytical standard for purity profiling , comparing it against HPLC and NMR alternatives, and provides a validated protocol for resolving the critical "isomeric" and "thermal artifact" challenges inherent to this molecule.

Comparative Analysis: Why GC-MS?

In the analysis of volatile styrene derivatives, researchers often waver between HPLC (stability) and GC (resolution). The following matrix objectively compares these methodologies for 2-methyl-4-methoxystyrene.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Trace impurity profiling & Isomer resolutionQuantitation of thermally unstable precursorsStructural verification of bulk material
Sensitivity (LOD) High (ppb range)Moderate (ppm range)Low (>0.1%)
Isomer Selectivity Excellent (Capillary columns resolve ortho/meta/para isomers)Good (Requires specialized chiral/phenyl columns)Poor (Signal overlap in aromatic region)
Structural ID Definitive (Mass spectral fingerprinting)Inferential (Retention time matching only)Definitive (but lacks sensitivity for traces)
Critical Limitation Thermal Degradation: Benzylic alcohol impurities may dehydrate in the inlet, artificially inflating styrene purity.[1]Solvent cutoff interference; lower resolution for volatile monomers.Cannot detect trace polymerization inhibitors (e.g., TBC) easily.

Verdict: While NMR is essential for confirming the initial structure, GC-MS is the Gold Standard for purity certification due to its ability to separate the monomer from structurally similar isomers and quantify trace polymerization byproducts.

Technical Deep Dive: The "Thermal Artifact" Challenge

Expert Insight: A common pitfall in analyzing styrenic monomers is the presence of the intermediate alcohol, 1-(4-methoxy-2-methylphenyl)ethanol . In a hot GC inlet (>200°C), this alcohol can undergo thermal dehydration to form the target styrene inside the instrument.

  • Consequence: Your chromatogram shows 99% purity, but the actual sample contains 5% alcohol.

  • Solution: The protocol below incorporates a Split/Splitless optimization and suggests a TMS-derivatization check to validate true purity.

Diagram 1: Analytical Workflow & Decision Tree

G Sample Raw Monomer Sample (Stabilized with TBC) Prep Dilution in DCM (1 mg/mL) Sample->Prep Inlet GC Inlet (Split 50:1, 250°C) Prep->Inlet Column Separation (HP-5ms vs DB-Wax) Inlet->Column MS MS Detection (Scan 35-300 m/z) Column->MS Data Data Analysis MS->Data Check Peak Shape Check: Is Alcohol Present? Data->Check Deriv Derivatize with MSTFA (Block Dehydration) Check->Deriv Alcohol Suspected Final Report Purity Check->Final No Alcohol Deriv->Inlet

Caption: Analytical workflow highlighting the critical decision point for mitigating thermal dehydration artifacts.

Validated Experimental Protocol

A. Sample Preparation[2][3][4]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: Dilute 10 µL of monomer in 1.5 mL solvent (~6-7 mg/mL).

  • Inhibitor Check: Ensure the sample contains 10-50 ppm tert-butylcatechol (TBC) to prevent polymerization inside the vial.

B. GC-MS Parameters

This protocol is optimized for Agilent 7890/5977 but transferable to Shimadzu/Thermo systems.

  • Column: HP-5ms UI (or equivalent 5% phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.

    • Why? Non-polar phases provide boiling-point based separation, ideal for separating the monomer (BP ~215°C) from the heavier ketone precursor.

  • Inlet: Split Mode (50:1 ratio).

    • Temperature:220°C (Keep as low as possible to minimize thermal degradation of impurities).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 150°C (Elution of styrene).

    • Ramp 20°C/min to 280°C (Elution of dimers/oligomers).

    • Hold 5 min.

C. Mass Spectrometry (MS) Settings[5]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Mode: Scan (m/z 35–350) for initial profiling; SIM for trace quantitation.

  • Solvent Delay: 3.0 min.

Data Interpretation & Impurity Profiling

Target Molecule: 2-Methyl-4-Methoxystyrene
  • Retention Time: ~10.5 - 11.5 min (under described conditions).

  • Molecular Ion (M+): m/z 148 (Strong).

  • Base Peak: m/z 133 (M - 15, Loss of Methyl).

    • Mechanism:[2][3] The loss of the methyl group (either from the ring or the methoxy, but typically the ring methyl in styrenes to form a stabilized tropylium-like ion) is the dominant fragmentation.

  • Secondary Ions: m/z 105, 91, 77 (Aromatic series).

Common Impurities Table
ImpurityOriginApprox RT (Relative)Key MS Ions (m/z)
4-Methoxy-2-methylacetophenone Unreacted Starting Material+2.5 min164 (M+), 149 (Base)
1-(4-Methoxy-2-methylphenyl)ethanol Reduction Intermediate+1.0 min166 (M+), 148 (M-18)*
Polystyrene Dimers Storage Degradation> +10 min296 (M+), 148
Isomers (e.g., 3-methyl) Impure Starting Material±0.2 min148, 133 (Identical spectrum)

*Note: If you see a peak with m/z 148 but a slightly different retention time, check for the alcohol. The alcohol often shows a weak M+ (166) and a strong [M-18]+ (148) due to water loss.

Diagram 2: Fragmentation Pathway (Proposed)

MassSpec M Molecular Ion (M+) m/z 148 Base Base Peak [M-CH3]+ m/z 133 (Stabilized Cation) M->Base - CH3 (15) Frag1 [M-OCH3]+ m/z 117 M->Frag1 - OCH3 (31) Frag2 Tropylium Ion m/z 91 Base->Frag2 - C2H2O (Loss of Ketene/Rearrangement)

Caption: Proposed EI-MS fragmentation pathway for 2-methyl-4-methoxystyrene.

Self-Validating the Protocol (Quality Assurance)

To ensure your results are trustworthy (Trustworthiness in E-E-A-T), perform these checks:

  • The "Split" Test: Run the sample at 10:1 and 100:1 split ratios. If the impurity profile changes (specifically the alcohol/styrene ratio), thermal degradation is occurring in the inlet.

  • Resolution Check: Calculate the resolution (

    
    ) between the main peak and the nearest impurity. 
    
    
    
    is required for quantitative accuracy.
  • Blank Run: Always run a solvent blank after high-concentration monomer injections to check for "carryover" or "ghost peaks" from the polymerization of styrene in the liner.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methoxystyrene (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69. [Link]

  • Kusch, P. (2014). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • ASTM International. ASTM D5135-16: Standard Test Method for Analysis of Styrene by Capillary Gas Chromatography. (Standard methodology adapted for substituted styrenes).[4] [Link]

  • PubChem. Compound Summary: 4-Methoxy-2-methyl-1-vinylbenzene (CAS 22572-29-8). National Library of Medicine. [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Spectra of Substituted Styrene Monomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, understanding the photophysical properties of monomers is fundamental. Styrene and its derivatives are foundational building blocks for a vast array of polymers and functional materials. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, reliable, and data-rich method for characterizing these compounds. This guide offers an in-depth comparison of the UV-Vis absorption spectra of common substituted styrenes, grounded in the principles of electronic transitions and supported by a robust experimental protocol.

The Underlying Principle: Electronic Transitions in Styrene

The UV-Vis absorption spectrum of an organic molecule is a direct consequence of its electronic structure. When a molecule absorbs photons of UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state.[1] In styrene, the key to its UV absorption lies in its conjugated system—the alternating double and single bonds of the benzene ring and the vinyl group. This conjugation creates a network of π-orbitals.

The most significant electronic transition observed in styrene is the π → π* transition, where an electron is excited from a π bonding molecular orbital (the Highest Occupied Molecular orbital, or HOMO) to a π* anti-bonding molecular orbital (the Lowest Unoccupied Molecular orbital, or LUMO).[2][3] The energy required for this transition dictates the wavelength of maximum absorption (λmax). For unsubstituted styrene, this absorption is typically observed around 245-250 nm.[4][5]

The Role of Substituents: Modulating the Spectrum

Attaching different functional groups (substituents) to the benzene ring of styrene can systematically alter its absorption spectrum. This modulation is a predictable and powerful tool for material design. The effects are categorized into four main types of shifts:

  • Bathochromic Shift (Red Shift) : A shift of λmax to a longer wavelength, indicating a decrease in the HOMO-LUMO energy gap.[6][7]

  • Hypsochromic Shift (Blue Shift) : A shift of λmax to a shorter wavelength, indicating an increase in the HOMO-LUMO energy gap.[7][8]

  • Hyperchromic Effect : An increase in the intensity of the absorption, measured by the molar absorptivity (ε).[9][10]

  • Hypochromic Effect : A decrease in the molar absorptivity (ε).[9][11]

The electronic nature of the substituent—whether it donates or withdraws electron density from the ring—is the primary driver of these shifts.

Electron-Donating Groups (EDGs)

Groups like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They increase the electron density of the conjugated π-system through inductive or resonance effects. This destabilizes the HOMO and/or stabilizes the LUMO, effectively narrowing the energy gap (ΔE) for the π → π* transition.[8] According to the relationship λ = hc/ΔE, a smaller energy gap results in absorption at a longer wavelength—a bathochromic shift. These groups, which enhance absorption, are often called auxochromes.[8]

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), pull electron density from the π-system. Their effect can be more complex.

  • Halogens (e.g., -Cl) : Halogens exhibit a dual nature. They are inductively electron-withdrawing but can donate electron density through resonance via their lone pairs. For styrenes, the resonance effect often leads to a slight bathochromic shift.[12]

  • Nitro Group (-NO₂) : A strongly electron-withdrawing group like nitro extends the conjugated system through resonance. This delocalization significantly lowers the energy of the LUMO, resulting in a pronounced bathochromic shift.[13]

The following diagram illustrates how substituents alter the HOMO-LUMO energy gap and cause spectral shifts.

G cluster_0 Unsubstituted Styrene cluster_1 Styrene + EDG (-OCH₃) cluster_2 Styrene + EWG (-NO₂) LUMO_S LUMO HOMO_S HOMO LUMO_S->HOMO_S HOMO_S->LUMO_S π → π* HOMO_EDG HOMO (Raised) Energy_S ΔE Photon_S Absorbed Photon (λmax) LUMO_EDG LUMO (Lowered) LUMO_EDG->HOMO_EDG HOMO_EDG->LUMO_EDG π → π* HOMO_EWG HOMO Energy_EDG ΔE (Smaller) Photon_EDG Bathochromic Shift (Longer λ) LUMO_EWG LUMO (Lowered) LUMO_EWG->HOMO_EWG HOMO_EWG->LUMO_EWG π → π* Energy_EWG ΔE (Smaller) Photon_EWG Bathochromic Shift (Longer λ)

Caption: Effect of substituents on the HOMO-LUMO energy gap and spectral shifts.

Comparative Data for Substituted Styrenes

The following table summarizes the experimentally observed λmax for styrene and several para-substituted derivatives, demonstrating the principles discussed. All values are for the primary π → π* transition.

CompoundSubstituent (-R)Electronic EffectTypical λmax (nm)
Styrene -HNeutral (Reference)~248
4-Methylstyrene -CH₃Electron-Donating (Weak)~252[14]
4-Methoxystyrene -OCH₃Electron-Donating (Strong)~259
4-Chlorostyrene -ClElectron-Withdrawing (Halogen)~253[15]
4-Nitrostyrene -NO₂Electron-Withdrawing (Strong)~310

Note: Exact λmax values can vary slightly depending on the solvent used.

A Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure trustworthy and reproducible data, every step in the protocol must be deliberate and validated. This workflow is designed as a self-validating system.

Workflow Overview

Sources

Precision Characterization of Poly(4-methoxystyrene): A Comparative Guide to PDI Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(4-methoxystyrene) (P4MS) and its isomers are critical functional materials in next-generation lithography and drug delivery systems. The Polydispersity Index (PDI)—defined as


—is the primary determinant of rheological performance and solubility.

This guide objectively compares the three dominant methodologies for determining PDI: Conventional Calibration (GPC-RI) , Absolute Characterization (GPC-MALS) , and MALDI-TOF MS .

The Verdict: While GPC-RI is sufficient for routine Quality Control (QC), GPC-MALS is the mandatory standard for research and drug development due to the hydrodynamic volume mismatch between P4MS and polystyrene standards. MALDI-TOF is recommended solely as a complementary technique for end-group analysis, not for bulk PDI determination.

Technical Context: The "Relative" Problem

P4MS is structurally similar to Polystyrene (PS), leading many researchers to rely on PS calibration standards. However, the methoxy group at the para position alters the polymer's rigidity and solvent interaction (hydrodynamic volume).

  • The Error: Using PS standards for P4MS typically results in a molecular weight overestimation of 10–15% because P4MS expands differently in THF than PS.

  • The Solution: Universal Calibration (Viscometry) or Light Scattering (MALS) eliminates this relative error.

Methodology Comparison

Method A: Conventional GPC (Refractive Index)

The Industry Workhorse

  • Principle: Separates chains by hydrodynamic volume; calculates MW relative to a calibration curve (usually Polystyrene).

  • Pros: High precision (repeatability), low cost, simple maintenance.

  • Cons: Low accuracy (trueness). Assumes the sample behaves exactly like the standard.

Method B: GPC-MALS (Multi-Angle Light Scattering)

The Gold Standard

  • Principle: Measures the intensity of scattered light at multiple angles. The scattering intensity is directly proportional to the molar mass (

    
    ) and the radius of gyration (
    
    
    
    ).
  • Pros: Absolute MW determination; no calibration standards required; detects aggregation.

  • Cons: Requires accurate

    
     (refractive index increment) values; higher equipment cost.
    
Method C: MALDI-TOF MS

The Structural Detective

  • Principle: Soft ionization of intact polymer chains.

  • Pros: Single-chain resolution; identifies end-groups and repeating unit mass.

  • Cons: Severe discrimination against high molecular weight chains. Often yields artificially low PDI values (

    
    ) for broad samples, making it unsuitable for bulk PDI measurement.
    
Comparative Data Summary
FeatureGPC-RI (Conventional)GPC-MALS (Absolute)MALDI-TOF MS
Primary Output Relative MW, PDIAbsolute

,

,

, PDI
End-group structure, Oligomer mass
Accuracy (Trueness) Low (depends on Standards)High Medium (High for narrow PDI only)
Precision (Repeatability) High HighLow (Matrix dependent)
PDI Range Suitability Broad & NarrowBroad & NarrowNarrow (<1.2) only
Sample Requirement ~5 mg~5 mg<1 mg
Key Limitation Hydrodynamic Volume ErrorRequires

value
High-mass discrimination

Experimental Protocol: GPC-MALS (Recommended)

Objective: Determine absolute PDI of P4MS using THF as the mobile phase.

Phase 1: System Preparation
  • Solvent: Tetrahydrofuran (THF), HPLC Grade, Stabilized (inhibitor-free recommended if using UV detection, otherwise BHT stabilized is acceptable).

  • Columns: 2x Mixed-Bed columns (e.g., PLgel Mixed-C or Styragel HR 4E) to cover MW range 200 – 2,000,000 Da.

  • Detectors:

    • Differential Refractive Index (dRI).[1]

    • MALS (e.g., DAWN or similar).

  • Temperature: 35°C (Standardizes viscosity).

Phase 2: Sample Preparation (Crucial Step)
  • Concentration: Prepare 2.0 mg/mL (for MW < 100k) or 1.0 mg/mL (for MW > 100k).

  • Dissolution: Allow P4MS to dissolve in THF for 4–6 hours at room temperature. Do not sonicate (risks chain scission).

  • Filtration: Filter through a 0.2 µm PTFE membrane .

    • Why? P4MS is prone to micro-gel formation. Injecting aggregates will cause noise spikes in the Light Scattering detector.

Phase 3: The Measurement (Self-Validating)
  • Determine

    
    : 
    
    • Option A (Online): Assume 100% mass recovery. Inject a known mass (concentration × loop volume). The software calculates

      
       from the RI peak area.
      
    • Option B (Literature): Use 0.165 mL/g (approximate for styrenic derivatives in THF, verify experimentally).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

Phase 4: Data Processing
  • Baseline Selection: Set baselines for RI and LS signals. Ensure they cover the entire peak.

  • Alignment: Correct for the inter-detector delay (volume offset between LS and RI cells).

  • Calculation: Use the Debye plot formalism (

    
     vs 
    
    
    
    ) to extrapolate to zero angle.

Visualization of Workflows

Comparison Workflow

GPC_Workflow cluster_0 Sample Prep cluster_1 Separation & Detection cluster_2 Data Analysis Dissolve Dissolve P4MS (THF, 4 hrs) Filter Filter (0.2 µm PTFE) Dissolve->Filter Column GPC Column (Size Separation) Filter->Column Detectors Detectors Column->Detectors RI RI Signal Detectors->RI Conc. MALS LS Signal Detectors->MALS Abs MW Analysis Calculate PDI RI->Analysis MALS->Analysis

Figure 1: The GPC-MALS workflow ensures that concentration (RI) and scattering intensity (MALS) are correlated to derive absolute molecular weight.

Decision Matrix for Method Selection

Decision_Tree Start Start: P4MS Sample Q1 Is Absolute MW required? Start->Q1 Q2 Is PDI expected to be broad (>1.2)? Q1->Q2 Yes Method_A Method A: GPC-RI (QC / Routine) Q1->Method_A No (Relative is ok) Method_B Method B: GPC-MALS (R&D / Drug Delivery) Q2->Method_B Yes (Broad) Method_C Method C: MALDI-TOF (End-Group Analysis) Q2->Method_C No (Very Narrow) Method_C->Method_B Validation Required

Figure 2: Decision matrix for selecting the appropriate characterization technique based on sample polydispersity and data requirements.

Troubleshooting & Self-Validation

To ensure Scientific Integrity , apply these validation checks to your data:

  • The "Mass Recovery" Check:

    • In GPC-MALS, calculate the recovered mass using the RI peak area.

    • Rule: Calculated Mass must be 90%–105% of the Injected Mass.

    • Failure: If recovery < 90%, your sample was filtered out (aggregates) or the

      
       value is incorrect.
      
  • The "Light Scattering" Check:

    • Look at the Log(MW) vs. Retention Volume plot. It should be linear and decreasing.

    • Failure: An upward "hook" at the end of the chromatogram indicates column interaction or fluorescence interference.

  • The "Pressure" Check:

    • P4MS can precipitate if the THF is "wet." Ensure stable backpressure. Fluctuation >50 psi indicates precipitation.

References

  • Agilent Technologies. (2015).[1] Analysis of Polystyrene Stars by GPC Viscometry. Retrieved from [Link]

  • Waters Corporation. (2025). Polymer Analysis by MALDI-TOF MS. Retrieved from [Link]

  • Polymer Source. (2025). Poly(4-methoxystyrene) Characterization Data. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2009). The Mark–Houwink–Sakurada Relation for Polymers. Retrieved from [Link]

  • Scientific Polymer Products. (2026). Poly(4-methoxystyrene) Specifications and GPC Data. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-Ethenyl-4-methoxy-2-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-Ethenyl-4-methoxy-2-methylbenzene, a substituted styrene derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous aromatic hydrocarbons, ethers, and substituted styrenes, in conjunction with established best practices for hazardous waste management in a laboratory setting.[1][2][3][4] The structural similarity to compounds like 4-methylstyrene and various methoxy-substituted benzenes suggests that 1-Ethenyl-4-methoxy-2-methylbenzene should be handled as a flammable, irritant, and environmentally hazardous substance.[5][6][7]

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 1-Ethenyl-4-methoxy-2-methylbenzene, must adhere to federal, state, and local regulations.[8] The fundamental principle is to prevent the release of hazardous materials into the environment and to ensure the safety of all personnel.[9][10] Never dispose of organic substances down the laboratory drain.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, 1-Ethenyl-4-methoxy-2-methylbenzene is presumed to be:

  • Flammable: Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • An Irritant: Causes skin, eye, and respiratory irritation.[3][4]

  • Environmentally Hazardous: Potentially toxic to aquatic life.

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of waste 1-Ethenyl-4-methoxy-2-methylbenzene.

Waste Collection
  • Container Selection: Use a designated, leak-proof container made of a material compatible with aromatic hydrocarbons and ethers (e.g., glass or a suitable plastic).[9][11] The original container is often the best choice for waste accumulation.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Ethenyl-4-methoxy-2-methylbenzene," and the approximate concentration and volume.[10][12] Note the associated hazards (Flammable, Irritant).

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][8] Flammable liquids should be stored in a flammable storage cabinet.[8]

Handling Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[4]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[9][10]

    • Prevent the spill from entering drains.[2][4]

Final Disposal
  • Licensed Waste Disposal Service: The ultimate disposal of 1-Ethenyl-4-methoxy-2-methylbenzene must be handled by a licensed professional hazardous waste disposal company.[13] These companies are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through high-temperature incineration.[13][14]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup.[8][9] This typically involves completing a waste pickup request form and ensuring the container is properly labeled and sealed.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Container Type Glass or compatible plastic, with a secure lid.[9][11]Prevents leakage and reaction with the container material.
Labeling "Hazardous Waste," full chemical name, hazards.[10][12]Ensures proper identification and handling by all personnel.
Storage Segregated in a flammable storage cabinet.[2][8]Mitigates fire risk and prevents reactions with incompatible chemicals.
Spill Cleanup Absorb with inert material, collect as hazardous waste.[4]Contains the spill and ensures proper disposal of all contaminated materials.
Final Disposal Licensed hazardous waste contractor.[13]Ensures compliance with regulations and environmentally responsible disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process cluster_Spill Spill Response A Generation of Waste 1-Ethenyl-4-methoxy- 2-methylbenzene B Select & Label Compatible Waste Container A->B Collect C Segregate & Store in Flammable Cabinet B->C Store D Request Waste Pickup via Institutional EHS C->D Schedule E Licensed Contractor Collection D->E Transport F Final Disposal (e.g., Incineration) E->F Process S1 Spill Occurs S2 Absorb with Inert Material S1->S2 S3 Collect as Hazardous Waste S2->S3 S3->B Add to Waste

Caption: Workflow for the safe disposal of 1-Ethenyl-4-methoxy-2-methylbenzene.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Ethers | Health & Safety. (2024, July 22). Health and Safety Department.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Chemical and Hazardous Waste Guide. (2024, October 20). UiO.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • SAFETY DATA SHEET: 1-Eth-1-ynyl-4-methoxybenzene. (2009, April 29). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety.
  • 1-Methoxy-4-methylbenzene. LookChem.
  • 1-Ethenyl-4-(1-ethoxyethoxy)benzene Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Toxicological Profile for Styrene. Agency for Toxic Substances and Disease Registry.
  • Chemical Properties of Benzene, 1-methoxy-4-methyl- (CAS 104-93-8). Cheméo.
  • Showing Compound 1-Methoxy-2-methylbenzene (FDB008787). (2010, April 8). FooDB.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethenyl-4-methoxy-2-methylbenzene
Reactant of Route 2
1-Ethenyl-4-methoxy-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.